An In-depth Technical Guide to 4-Bromo-2-ethoxybenzaldehyde
An In-depth Technical Guide to 4-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche yet Promising Aromatic Aldehyde
In the vast landscape of chemical intermediates for drug discovery and materials science, substituted benzaldehydes represent a cornerstone of synthetic versatility. Among these, 4-Bromo-2-ethoxybenzaldehyde emerges as a compound of growing interest, distinguished by its unique substitution pattern that offers a rich platform for molecular elaboration. While less documented than its methoxy and hydroxy counterparts, its strategic placement of a bromine atom, an activating ethoxy group, and a reactive aldehyde function presents a compelling scaffold for the synthesis of novel bioactive molecules and functional materials.
This technical guide provides a comprehensive overview of 4-Bromo-2-ethoxybenzaldehyde, with a particular focus on its synthesis, physicochemical properties, and potential applications in drug development. Recognizing the current scarcity of direct experimental data for this specific molecule, this document leverages established chemical principles and analogous data from closely related compounds to offer field-proven insights and predictive understanding. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this promising, yet under-explored, chemical entity.
Physicochemical Properties and Identification
| Property | Predicted/Inferred Value | Remarks and Comparative Data |
| CAS Number | 1094546-99-2 | Verified through multiple chemical supplier databases.[][2][3][4] |
| Molecular Formula | C₉H₉BrO₂ | --- |
| Molecular Weight | 229.07 g/mol | --- |
| Appearance | White to off-white solid | Inferred from structurally similar compounds like 3-Bromo-4-ethoxybenzaldehyde.[5] |
| Melting Point | Not available | For comparison, 4-Bromo-2-methoxybenzaldehyde has a melting point of 67-71 °C.[6] |
| Boiling Point | Not available | For comparison, 3-Bromo-4-ethoxybenzaldehyde has a boiling point of 332.5 °C at 760 mmHg.[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols). | General solubility for substituted benzaldehydes. |
Note: The data presented in this table, where not directly cited, is based on chemical principles and comparison with structurally related molecules. Researchers should verify these properties experimentally.
Synthesis of 4-Bromo-2-ethoxybenzaldehyde: A Strategic Approach
The synthesis of 4-Bromo-2-ethoxybenzaldehyde can be logically approached through the ethylation of its precursor, 4-Bromo-2-hydroxybenzaldehyde. The Williamson ether synthesis is a robust and well-established method for this transformation, offering high yields and operational simplicity.[7][8][9][10][11]
Proposed Synthetic Pathway: Williamson Ether Synthesis
This two-step conceptual pathway begins with the readily available 4-bromophenol, which is first formylated to introduce the aldehyde group, followed by ethylation of the hydroxyl group.
Caption: Proposed two-step synthesis of 4-Bromo-2-ethoxybenzaldehyde.
Experimental Protocol: Ethylation of 4-Bromo-2-hydroxybenzaldehyde
This protocol is based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromo-2-hydroxybenzaldehyde (CAS: 22532-62-3)[12]
-
Ethyl iodide or Diethyl sulfate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-hydroxybenzaldehyde (1 equivalent).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add potassium carbonate (1.5-2.0 equivalents). The choice of a relatively non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions with the aldehyde functionality.
-
Ethylating Agent Addition: To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.1-1.2 equivalents) dropwise at room temperature. The use of a primary alkyl halide is optimal for an Sₙ2 reaction, minimizing the potential for elimination side reactions.[7][8][10]
-
Reaction Monitoring: The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromo-2-ethoxybenzaldehyde.
Caption: Experimental workflow for the synthesis of 4-Bromo-2-ethoxybenzaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active compounds.[3][13][14] The unique electronic and steric properties imparted by the bromo and ethoxy substituents in 4-Bromo-2-ethoxybenzaldehyde make it a valuable scaffold for generating molecular diversity in drug discovery programs.
Potential as a Precursor for Bioactive Molecules
While direct biological activity data for 4-Bromo-2-ethoxybenzaldehyde is scarce, its structural motifs are present in compounds with known pharmacological effects.
-
Anti-inflammatory and Anticancer Agents: Bromophenols and their derivatives, structurally related to this compound, have demonstrated significant anti-inflammatory and anticancer activities.[15][16] For instance, brominated vanillin derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[15] The aldehyde group in 4-Bromo-2-ethoxybenzaldehyde can be readily converted into other functional groups, such as imines (Schiff bases) or α,β-unsaturated ketones (chalcones), which are known pharmacophores in many anticancer agents.[3][13]
-
Antioxidant Properties: Phenolic compounds, including substituted benzaldehydes, are recognized for their antioxidant properties.[16] The ethoxy group at the 2-position may influence the antioxidant capacity of derivatives synthesized from this starting material.
Strategic Advantages in Synthesis
The true value of 4-Bromo-2-ethoxybenzaldehyde in drug development lies in its synthetic utility:
-
The Aldehyde Handle: The formyl group is a versatile functional group that can participate in a myriad of chemical transformations, including reductive amination to form substituted benzylamines, Wittig reactions to generate alkenes, and various condensation reactions to build complex heterocyclic systems.
-
The Bromine Atom: The bromine substituent serves as a key site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the benzaldehyde core to optimize biological activity.
Caption: Synthetic utility of 4-Bromo-2-ethoxybenzaldehyde in generating diverse molecular scaffolds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-ethoxybenzaldehyde is not widely available, hazard information can be inferred from its structural analogs. 4-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed and causes serious eye irritation.[12] It is also very toxic to aquatic life.[12] Therefore, it is prudent to handle 4-Bromo-2-ethoxybenzaldehyde with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
4-Bromo-2-ethoxybenzaldehyde represents a chemical intermediate with significant untapped potential. While the current body of literature on this specific compound is limited, its structural features and the well-established chemistry of its functional groups strongly suggest its utility in the synthesis of novel compounds for drug discovery and materials science. The synthetic pathway outlined in this guide provides a reliable starting point for its preparation. For medicinal chemists and drug development professionals, 4-Bromo-2-ethoxybenzaldehyde offers a versatile platform for generating libraries of compounds with the potential for a range of biological activities. Further research into the synthesis, characterization, and application of this compound is warranted and is likely to unveil new opportunities in the development of innovative therapeutics and advanced materials.
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东莞康润实验科技有限公司. 4-Bromo-2-ethoxybenzaldehyde - CAS:1094546-99-2. [Link]
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SpectraBase. 4-(2-Bromoethoxy)benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
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ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]
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MDPI. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
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MDPI. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
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